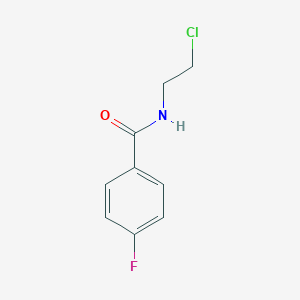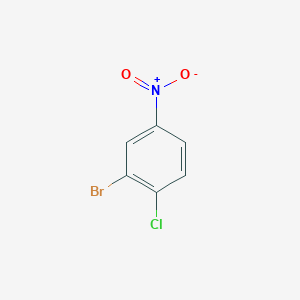
3-Bromo-4-chloronitrobenzene
Overview
Description
3-Bromo-4-chloronitrobenzene is an aromatic compound with the molecular formula C6H3BrClNO2. It is a derivative of nitrobenzene, where the hydrogen atoms in the benzene ring are substituted by bromine, chlorine, and nitro groups. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloronitrobenzene typically involves the nitration of bromochlorobenzene. The process can be summarized as follows:
Bromination: Bromine is introduced to chlorobenzene in the presence of a catalyst such as iron(III) bromide (FeBr3) to form bromochlorobenzene.
Nitration: The bromochlorobenzene is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group at the para position relative to the bromine atom
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Controlled Bromination: Using bromine and a catalyst to achieve selective bromination.
Efficient Nitration: Employing a nitrating mixture under controlled temperature and pressure conditions to maximize the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloronitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or metal hydrides.
Electrophilic Substitution: The bromine and chlorine atoms can be substituted by other electrophiles under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Electrophilic Substitution: Bromine (Br2) with iron(III) bromide (FeBr3) as a catalyst.
Major Products
Aminobenzene Derivatives: From the reduction of the nitro group.
Substituted Benzene Derivatives: From nucleophilic or electrophilic substitution reactions.
Scientific Research Applications
3-Bromo-4-chloronitrobenzene is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: In the development of drugs and active pharmaceutical ingredients.
Material Science: As a precursor in the synthesis of polymers and advanced materials.
Agricultural Chemistry: In the formulation of agrochemicals and pesticides
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloronitrobenzene involves its interaction with nucleophiles and electrophiles. The presence of electron-withdrawing groups (nitro, bromine, and chlorine) on the benzene ring makes it susceptible to nucleophilic attack. The nitro group, being a strong electron-withdrawing group, activates the benzene ring towards nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-nitrobenzene: Lacks the chlorine substituent.
4-Chloro-3-nitrobenzene: Lacks the bromine substituent.
2-Bromo-4-chloronitrobenzene: The nitro group is at the ortho position relative to the bromine atom.
Uniqueness
3-Bromo-4-chloronitrobenzene is unique due to the specific positioning of the bromine, chlorine, and nitro groups on the benzene ring. This unique arrangement influences its reactivity and makes it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
2-bromo-1-chloro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTVUAQWGSZCFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370788 | |
| Record name | 3-Bromo-4-chloronitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16588-26-4 | |
| Record name | 2-Bromo-1-chloro-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16588-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-chloronitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1-chloro-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a unique characteristic of the reaction of bromine with deactivated aromatic compounds in concentrated nitric acid?
A1: The presence of bromine in concentrated nitric acid significantly alters the reaction pathway. Instead of nitration, which is typically observed with deactivated aromatic compounds in concentrated nitric acid, the reaction favors bromination. [] For example, 4-chloronitrobenzene reacts with bromine in concentrated nitric acid to yield 3-bromo-4-chloronitrobenzene, while in the absence of bromine, the same reaction conditions lead to the formation of 4-chloro-1,3-dinitrobenzene. []
Q2: Can you describe a convenient method for synthesizing this compound?
A2: Yes, a direct and effective method involves reacting 4-chloronitrobenzene with bromine in concentrated nitric acid at room temperature (20°C). [, ] This approach provides a good yield of this compound. []
Q3: Besides this compound, what other polybrominated compounds can be synthesized using bromine in concentrated nitric acid?
A3: This reaction is versatile and can be applied to other aromatic systems. For instance, reacting terephthalic acid or phthalic anhydride with bromine in concentrated nitric acid under heating leads to the formation of their respective tetrabromo derivatives. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

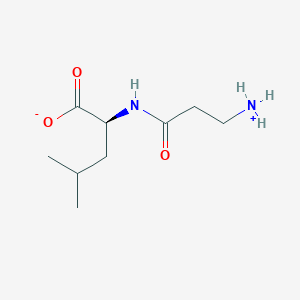
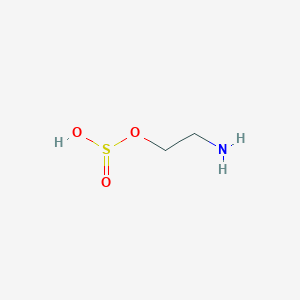

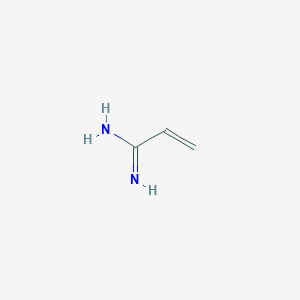
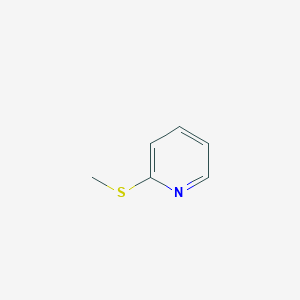
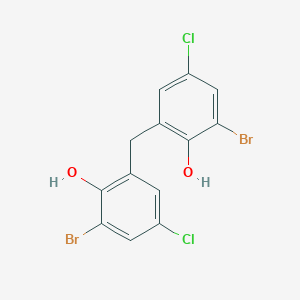
![7,8,9,10-tetrahydrobenzo[a]pyren-10-ol](/img/structure/B99091.png)
